molecular formula C9H16O4 B1195332 2-(2-Methoxyethoxy)ethyl methacrylate CAS No. 45103-58-0

2-(2-Methoxyethoxy)ethyl methacrylate

Cat. No. B1195332
CAS RN: 45103-58-0
M. Wt: 188.22 g/mol
InChI Key: DAVVKEZTUOGEAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Methoxyethoxy)ethyl methacrylate-based polymers often involves radical-initiated polymerization processes. For example, it reacts with molecular oxygen at 50 °C under high pressure in the presence of a radical initiator, yielding water-soluble, thermoresponsive polyperoxides with highly exothermic degradation properties. This synthesis process is confirmed through techniques such as spectroscopy and mass spectrometry (Pal & De, 2012).

Molecular Structure Analysis

The molecular structure of polymers derived from 2-(2-Methoxyethoxy)ethyl methacrylate is characterized by the presence of ether and ester groups, which confer water solubility and thermoresponsive properties. The structure significantly influences the polymer's physical behaviors, such as phase transitions in aqueous solutions, highlighted by studies using NMR and dynamic light scattering (Lutz et al., 2007).

Chemical Reactions and Properties

This monomer participates in a variety of chemical reactions, forming copolymers with specific functionalities. For instance, its polymerization with ethylene glycol dimethacrylate under electron beam irradiation produces hydrogels with a gradient of cross-link density, affecting the material's mechanical properties and swelling behavior (Kadłubowski et al., 2016).

Physical Properties Analysis

The physical properties of 2-(2-Methoxyethoxy)ethyl methacrylate polymers, such as hydration changes and phase separation behaviors, are crucial for their application in thermosensitive hydrogels. Infrared spectroscopy studies reveal the hydration changes during phase separation, indicating the significant role of carbonyl and ether groups in water interactions (Maeda et al., 2007).

Chemical Properties Analysis

The copolymerization of 2-(2-Methoxyethoxy)ethyl methacrylate with other monomers can tailor the chemical properties of the resulting polymers, influencing their solubility, cloud point, and responsiveness to environmental stimuli. These properties are essential for designing smart materials for drug delivery and tissue engineering applications (Iizawa et al., 2012).

Scientific Research Applications

1. Thermo-Responsive Hydrogels in Biomedical Applications

  • Application Summary : MEO2MA copolymers are regarded as bioinert replacements of poly(N-isopropylacrylamide) in some biomedical applications. Networks of MEO2MA of various architecture form thermo-responsive hydrogels .
  • Methods of Application : The copolymers are synthesized and then formed into networks to create the hydrogels .
  • Results or Outcomes : The hydrogels have been used in various biomedical applications due to their thermo-responsive properties .

2. Synthesis of Stimuli-Responsive Polymer Brushes

  • Application Summary : MEO2MA has been used in the synthesis of stimuli-responsive polymer brushes .
  • Methods of Application : The polymer brushes are synthesized using MEO2MA .
  • Results or Outcomes : The resulting polymer brushes are responsive to stimuli, making them useful in various applications .

3. Crosslinked Poly(MEO2MA-co-EGMA) Gel Film on Cellulosic-Based Flat Substrate

  • Application Summary : The structure and transition behavior of crosslinked thermo-responsive poly(MEO2MA-co-EGMA) gel film on a flat cellulosic-based substrate were investigated .
  • Methods of Application : The regenerated cellulose (RC) film was prepared by spin-coating with trimethylsilyl cellulose (TMSC), followed by etching with hydrochloric acid vapor on a treated silicon wafer, then crosslinked polymer gel film was obtained by spin-coating, drying, and baking with a pre-crosslinked solution containing polymers .
  • Results or Outcomes : The cross-linking induces closer arrangement and hinders the extension of chain segments, leading to less prominent phase transition behaviors of polymer gel films .

4. Wound Healing Application

  • Application Summary : MEO2MA hydrogels have been used in wound healing applications. The hydrogels were enhanced by incorporating graphene oxide and poly (ethylene glycol) methyl ether methacrylate .
  • Methods of Application : Various masses of graphene oxide were added to MEO2MA hydrogels via free radical polymerisation .
  • Results or Outcomes : The graphene oxide-based hydrogels exhibited a proper swelling degree and tensile strength, responding effectively to moisture conditions and adhesiveness for wound healing .

5. Synthesis of Stimuli-Responsive Polymer Brushes

  • Application Summary : MEO2MA has been used in the synthesis of stimuli-responsive polymer brushes .
  • Methods of Application : The polymer brushes are synthesized using MEO2MA .
  • Results or Outcomes : The resulting polymer brushes are responsive to stimuli, making them useful in various applications .

6. Separation Process Based on Porous Membranes

  • Application Summary : The LCST point of PDMEEMA is close to the room temperature, this polymer system would potentially be applicable for any separation process based on the porous membranes that is performed at the conditions near room temperature .
  • Methods of Application : The polymer system is prepared using MEO2MA .
  • Results or Outcomes : The resulting polymer system is useful in various applications, especially in separation processes .

7. Smart Cleaning Cotton Fabrics

  • Application Summary : MEO2MA has been used in the preparation of textiles with smart cleaning ability and great fabric hand .
  • Methods of Application : The polymer is applied to the fabric to enhance its cleaning ability .
  • Results or Outcomes : The resulting fabric has improved cleaning ability and a better feel .

8. Chemical Syntheses

  • Application Summary : MEO2MA is a very useful feedstock for chemical syntheses, as it readily undergoes addition reactions with a wide variety of organic and inorganic compounds .
  • Methods of Application : The compound is used as a starting material in various chemical reactions .
  • Results or Outcomes : The resulting compounds have a wide range of applications .

9. Preparation of Non-Toxic and Non-Immunogenic Copolymers

  • Application Summary : MEO2MA and oligo (ethylene glycol) methacrylate (OEGMA) copolymers are regarded as bioinert replacements of poly (N-isopropylacrylamide) in some biomedical applications .
  • Methods of Application : The copolymers are synthesized using MEO2MA .
  • Results or Outcomes : The resulting copolymers are non-toxic and non-immunogenic, making them useful in various biomedical applications .

Safety And Hazards

This compound is considered hazardous. It may cause respiratory irritation, serious eye irritation, allergic skin reaction, and skin irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Future Directions

Research on 2-(2-Methoxyethoxy)ethyl methacrylate is ongoing, with a focus on its use in the synthesis of temperature-sensitive polymers suitable for the construction of novel membranes . These membranes could change their permeability in response to temperature changes and could be applied in areas such as the separation of proteins and controlled drug delivery .

properties

IUPAC Name

2-(2-methoxyethoxy)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(2)9(10)13-7-6-12-5-4-11-3/h1,4-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVVKEZTUOGEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61412-60-0
Record name 2-(2-Methoxyethoxy)ethyl methacrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61412-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8068464
Record name 2-(2-Methoxyethoxy)ethyl methacrylate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-(2-Methoxyethoxy)ethyl methacrylate

CAS RN

45103-58-0
Record name 2-(Methoxyethoxy)ethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45103-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxydiglycol methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-Methoxyethoxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyethoxy)ethyl methacrylate
Source European Chemicals Agency (ECHA)
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Record name METHOXYDIGLYCOL METHACRYLATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,180
Citations
Y Maeda, T Kubota, H Yamauchi, T Nakaji, H Kitano - Langmuir, 2007 - ACS Publications
Hydration changes of poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMoEoEMa) during thermosensitive phase separation in water have been investigated by infrared spectroscopy. …
Number of citations: 93 pubs.acs.org
JF Lutz, K Weichenhan, Ö Akdemir, A Hoth - Macromolecules, 2007 - ACS Publications
The phase transitions in water of well-defined copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (MEO 2 MA) and oligo(ethylene glycol) methacrylate (OEGMA, M n = 475 g mol -1 ) …
Number of citations: 529 pubs.acs.org
JA Yoon, C Gayathri, RR Gil, T Kowalewski… - …, 2010 - ACS Publications
Thermoresponsive hydrogels based on 2-(2-methoxyethoxy)ethyl methacrylate (MEO 2 MA) were prepared by both atom transfer radical polymerization (ATRP) and conventional free …
Number of citations: 93 pubs.acs.org
MN Olejniczak, M Kozanecki, J Saramak… - Journal of Raman …, 2017 - Wiley Online Library
Thermo‐responsive polymer hydrogels attract a great attention because of their unique behavior in response to changes in the thermal environment. It is related to metastable …
R París, I Quijada-Garrido, O García, M Liras - Macromolecules, 2011 - ACS Publications
A methacrylic monomer containing the dye 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPYMA) was synthesized to provide fluorescence properties to three different thermo-…
Number of citations: 61 pubs.acs.org
R París, I Quijada-Garrido - European polymer journal, 2010 - Elsevier
Hydrogels with pH/temperature responsiveness and high water uptake have been synthesized by the free radical polymerization of 2-(2-methoxyethoxy)ethyl methacrylate (MEO 2 MA) …
Number of citations: 63 www.sciencedirect.com
MN Olejniczak, K Piechocki, M Kozanecki… - Journal of Materials …, 2016 - pubs.rsc.org
Hydrogels exhibiting Volume Phase Transition (VPT) are considered as useful biomaterials for the preparation of various drug delivery systems. Such hydrogels are commonly based …
Number of citations: 20 pubs.rsc.org
S Medel, J Manuel Garcia, L Garrido… - Journal of Polymer …, 2011 - Wiley Online Library
A series of gradient and block copolymers, based on 2‐(2‐methoxyethoxy)ethyl methacrylate (MEO 2 MA) and tert‐butyl acrylate ( t BA), were synthesized by atom transfer radical …
Number of citations: 46 onlinelibrary.wiley.com
A Zengin, E Yildirim, T Caykara - Journal of Polymer Science …, 2013 - Wiley Online Library
Well‐defined, high‐density poly(2‐(2‐methoxyethoxy)ethyl methacrylate) [poly(MEO 2 MA)] brushes were fabricated through a reliable strategy by the combination of self‐assembly of a …
Number of citations: 27 onlinelibrary.wiley.com
C Liu, Y Tan, K Xu, Y Li, C Lu, P Wang - Carbohydrate polymers, 2014 - Elsevier
Biodegradable thermosensitive hydrogels have attracted great interest because of their potential in biomedical applications. Herein, we present a novel, thermoresponsive poly(2-(2-…
Number of citations: 20 www.sciencedirect.com

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